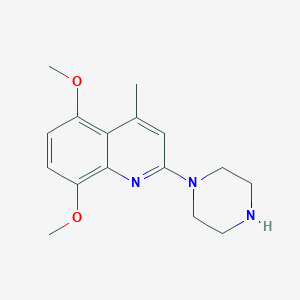

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline

Description

Properties

IUPAC Name |

5,8-dimethoxy-4-methyl-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-11-10-14(19-8-6-17-7-9-19)18-16-13(21-3)5-4-12(20-2)15(11)16/h4-5,10,17H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGAKDMARSNSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and other aromatic precursors.

Methylation: The methyl group at position 4 is introduced via alkylation reactions.

Piperazine Substitution: The final step involves the substitution of a piperazine ring at position 2, which can be achieved through nucleophilic substitution reactions using piperazine and appropriate catalysts

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy and piperazine groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; reactions often require catalysts like palladium or copper

Major Products

Oxidation: Quinoline N-oxides

Reduction: Tetrahydroquinoline derivatives

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

The quinoline core structure of 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline contributes to its anticancer properties. Research indicates that quinoline derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that compounds with similar structures can effectively target cancer cells, making this compound a candidate for further investigation in oncology .

Neurological Applications

The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects as serotonin receptor agonists, which are crucial for mood regulation and could lead to new treatments for depression and anxiety disorders .

Potential Therapeutic Uses

- Mood Disorders : By modulating serotonin levels, it may help alleviate symptoms of depression.

- Anxiety Disorders : Its psychoactive properties could be explored for therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of quinoline-piperazine hybrids against both Gram-positive and Gram-negative bacteria. This compound has shown potential in combating resistant strains of bacteria, making it a candidate for the development of new antibiotics .

Key Findings

- In Vitro Activity : The compound demonstrated significant inhibitory effects against various bacterial strains.

- Multidrug Resistance : Its effectiveness against multidrug-resistant pathogens positions it as a valuable addition to the antimicrobial arsenal.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research indicates that modifications to its structure can enhance efficacy and selectivity against specific biological targets .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Piperazin-1-ylquinoline | Quinoline backbone with piperazine | Neuroactive properties |

| 5-Methoxy-4-methylquinoline | Methyl substitution on quinoline | Anticancer activity |

| 7-Chloroquinoline | Chlorine substitution on quinoline | Antimalarial effects |

Synthesis and Development

The synthesis of this compound typically involves multi-step procedures that focus on optimizing yields and purity. The structural complexity of this compound allows for various synthetic routes that can be tailored to enhance specific properties relevant to its applications .

Synthetic Pathways

- Initial Formation : Starting materials undergo nucleophilic reactions to form the quinoline backbone.

- Piperazine Attachment : The piperazine group is introduced through coupling reactions.

- Final Modifications : Additional substitutions are made to enhance biological activity.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

7-Chloro-4-(piperazin-1-yl)quinoline Derivatives

- Structural Features : Chlorine at position 7, piperazine at position 3.

- Biological Activity: Exhibits anti-inflammatory and analgesic effects by modulating nitric oxide (NO) pathways and cyclooxygenase (COX) activity . A derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, showed significant in vivo activity (ED₅₀ = 12 mg/kg in carrageenan-induced paw edema) .

- Key Difference : The absence of methoxy groups and presence of chlorine may enhance lipophilicity, improving blood-brain barrier penetration compared to the target compound.

Piperazinyl-Quinoline Derivatives with Urea/Thiourea Functionalities

- Structural Features : Piperazine at position 4 with urea/thiourea side chains.

- Biological Activity :

7-Methoxy-4-(piperazin-1-yl)quinoline Derivatives

- Structural Features : Methoxy at position 7, piperazine at position 4.

- Key Difference : Fewer methoxy groups (vs. 5,8-dimethoxy in the target compound) may reduce steric hindrance, favoring interactions with smaller binding pockets.

4,8-Dimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]quinoline

- Structural Features : Methyl groups at positions 4 and 8, tosylated piperazine at position 2.

- Properties :

- Key Difference : Sulfonyl groups enhance stability but may reduce cell permeability compared to the target compound’s methoxy substituents.

Structural and Activity Comparison Table

Discussion of Structure-Activity Relationships (SAR)

- Methoxy Groups : The 5,8-dimethoxy configuration in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, though excessive substitution could limit conformational flexibility .

- Piperazine Position : Piperazine at position 2 (target compound) vs. position 4 (other derivatives) may alter binding modes to targets like VEGFR-2 or COX .

- Substituent Effects :

- Chlorine (electron-withdrawing) vs. methoxy (electron-donating) groups influence electronic properties and target selectivity.

- Tosyl groups (bulky, sulfonyl) improve stability but reduce bioavailability compared to smaller substituents like methoxy .

Biological Activity

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline is a quinoline derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its structure, synthesis, mechanisms of action, and various biological activities, particularly focusing on its potential as an anticancer and antimicrobial agent.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C16H21N3O2

- Molecular Weight : 287.36 g/mol

- Structural Features : The compound features a quinoline core with methoxy groups at positions 5 and 8, a methyl group at position 4, and a piperazine ring at position 2.

The unique substitution pattern contributes to its biological activity and makes it a valuable scaffold for drug development.

Synthesis

The synthesis of this compound typically involves:

- Preparation of the Quinoline Core : Derived from aniline and other aromatic precursors.

- Methylation : Introduction of the methyl group at position 4 through alkylation reactions.

- Piperazine Substitution : Nucleophilic substitution reactions using piperazine to attach the piperazine ring at position 2.

This synthetic route can be optimized for yield and purity in industrial settings using continuous flow reactors.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, effectively blocking substrate access.

- Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways which can lead to altered cellular functions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

- Cytotoxicity Against Cancer Cells : It has shown promising cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2). The compound inhibits cell proliferation and induces apoptosis by disrupting mitochondrial membrane potential and affecting the PI3K/AKT/mTOR signaling pathway .

-

Case Study Data :

- In vitro studies demonstrated IC50 values indicating effective inhibition of cancer cell growth.

- Western blot analysis revealed downregulation of key proteins involved in cell survival pathways.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties:

- Mechanism : It exhibits activity against various bacterial strains by interfering with essential cellular processes.

- Research Findings : Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria, although specific IC50 values need further exploration.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Quinine | Antimalarial agent | Inhibits Plasmodium |

| Chloroquine | Quinoline core | Antimalarial |

| Piperaquine | Piperazine substitution | Antimalarial |

| Camptothecin | Anticancer agent | Topoisomerase inhibitor |

This compound stands out due to its unique combination of functional groups that enhance its lipophilicity and binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline?

- Methodology : A common approach involves nucleophilic substitution of 2-haloquinoline precursors with piperazine derivatives under reflux conditions. For example, heating 2-chloro-5,8-dimethoxy-4-methylquinoline with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours, followed by purification via column chromatography using silica gel and ethyl acetate/hexane gradients . Monitoring reaction progress with TLC and confirming purity via NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) is critical.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%).

- and NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, piperazine protons as multiplet signals).

- HRMS for molecular weight verification (expected [M+H]+ ~316.19 g/mol).

- XRPD to confirm crystalline structure if applicable .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodology : For anti-inflammatory or antimicrobial screening:

- Nitric oxide (NO) inhibition in LPS-stimulated macrophages (IC50 determination).

- Cyclooxygenase (COX-1/COX-2) enzymatic assays to assess selectivity.

- MIC assays against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli). Include positive controls (e.g., indomethacin for anti-inflammatory studies) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence bioactivity?

- Methodology : Conduct a SAR study by synthesizing analogs (e.g., replacing methoxy with ethoxy or removing the methyl group) and comparing:

- Lipophilicity (logP via shake-flask method).

- Receptor binding affinity (e.g., molecular docking against COX-2 or kinase targets).

- In vivo efficacy in rodent inflammation models (e.g., carrageenan-induced paw edema). Methoxy groups enhance solubility and hydrogen bonding, while methyl groups may sterically hinder target interactions .

Q. How to resolve discrepancies between in vitro and in vivo activity data?

- Methodology : Investigate pharmacokinetic factors:

- Metabolic stability (hepatic microsome assays).

- Plasma protein binding (equilibrium dialysis).

- BBB permeability (PAMPA assay if CNS activity is suspected).

- Bioavailability via oral vs. intravenous administration in rodents. Poor in vivo efficacy may stem from rapid clearance or inadequate tissue penetration .

Q. What computational strategies can predict target proteins for this compound?

- Methodology : Use molecular docking (AutoDock Vina) against protein databases (PDB) to identify potential targets (e.g., tyrosine kinases, PDEs). Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with pharmacophore modeling (Schrödinger Phase) to prioritize high-probability targets .

Q. How to optimize synthetic yield while minimizing impurity formation?

- Methodology : Apply DoE (Design of Experiments) to optimize reaction parameters:

- Temperature (60–120°C gradient).

- Solvent polarity (DMF vs. acetonitrile).

- Catalyst screening (e.g., KI for SNAr reactions).

Monitor byproducts (e.g., di-substituted piperazine adducts) via LC-MS and adjust stoichiometry (piperazine excess ≥2:1) .

Q. What advanced analytical techniques troubleshoot polymorphic variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.